R1530

Descripción general

Descripción

RG-1530 es un compuesto orgánico sintético conocido por su función como inhibidor de múltiples quinasas. Tiene una alta afinidad por la quinasa similar a polo 4, lo que lo convierte en un compuesto significativo en la investigación del cáncer debido a su potencial antiproliferativo . La quinasa similar a polo 4 se expresa en niveles muy bajos en las células normales, pero puede regularse positivamente en las células cancerosas, donde se localiza en el centríolo y es esencial para controlar la duplicación del centríolo y la progresión mitótica .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para RG-1530 no se detallan ampliamente en la literatura disponible. se sabe que RG-1530 está disponible comercialmente, lo que indica que su síntesis se ha optimizado para la producción industrial . Los métodos de preparación probablemente involucran múltiples pasos de síntesis orgánica, incluida la formación de intermediarios clave y la purificación del producto final.

Análisis De Reacciones Químicas

RG-1530 experimenta varias reacciones químicas, centrándose principalmente en su función como inhibidor de quinasas. El compuesto participa en reacciones de inhibición donde interactúa con múltiples quinasas de tirosina receptoras involucradas en la angiogénesis, como los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento fibroblástico . Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de estas quinasas, lo que lleva a una reducción de la angiogénesis y el crecimiento tumoral.

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Name : R1530

- CAS Number : 882531-87-5

- Molecular Formula : CHFNO

Oncology

This compound has shown promising results in preclinical studies as an antitumor agent. Its efficacy has been demonstrated across various tumor models, including solid tumors and specific cancers such as prostate adenocarcinoma.

Case Study: Prostate Adenocarcinoma Model

- Study Design : Preclinical evaluation in rat models using the Flexner-Jobling adenocarcinoma.

- Results : Significant inhibition of tumor growth was observed, with this compound demonstrating both antitumor and antiangiogenic properties .

Angiogenesis Inhibition

The compound has also been identified as a potent angiogenesis inhibitor, which is crucial for tumor growth and metastasis.

In Vitro Study Findings

- This compound effectively reduced endothelial cell proliferation and migration, key processes in angiogenesis.

- It inhibited the formation of new blood vessels in various assays, confirming its potential as a therapeutic agent against cancer .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Volume of Distribution (Vd) : Ranges from 1.59 to 3.22 L/kg across different species.

- Plasma Clearance (CL) : Moderate to high rates (469–528 mL/min), indicating efficient metabolism and excretion .

Table 1: Efficacy of this compound in Tumor Models

Table 2: Pharmacokinetic Data for this compound

| Parameter | Mouse | Rat | Monkey |

|---|---|---|---|

| Volume of Distribution (Vd) | 1.59 L/kg | 2.34 L/kg | 3.22 L/kg |

| Total Plasma Clearance (CL) | 469 mL/min | 500 mL/min | 528 mL/min |

Mecanismo De Acción

RG-1530 ejerce sus efectos inhibiendo múltiples quinasas de tirosina receptoras involucradas en la angiogénesis y la proliferación celular. Los principales objetivos moleculares de RG-1530 incluyen los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento fibroblástico . Al inhibir estas quinasas, RG-1530 interrumpe las vías de señalización que promueven la angiogénesis y el crecimiento tumoral, lo que lleva a una reducción de la proliferación de células cancerosas y la progresión tumoral .

Comparación Con Compuestos Similares

RG-1530 es único en su alta afinidad por la quinasa similar a polo 4 y su inhibición de amplio espectro de múltiples quinasas de tirosina receptoras . Compuestos similares incluyen otros inhibidores de múltiples quinasas como quizartinib, vandetanib y vepafestinib . Estos compuestos también se dirigen a las quinasas de tirosina receptoras, pero pueden tener diferentes especificidades y afinidades para varias quinasas. La singularidad de RG-1530 radica en su potente inhibición de la quinasa similar a polo 4, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Actividad Biológica

R1530 is a novel compound classified as a multikinase inhibitor that has demonstrated significant biological activity, particularly in the context of cancer treatment. This compound is currently undergoing clinical Phase I testing, with a focus on its potential to inhibit various kinases involved in tumor growth and angiogenesis.

This compound exhibits inhibitory activity against several key kinases, including:

- KDR (VEGFR2) : Involved in angiogenesis.

- FGFR : Plays a role in cell proliferation and differentiation.

- Aurora A kinase : Critical for cell division.

- Cdk2 : Important for cell cycle regulation.

The IC50 values for these kinases have been reported as follows:

| Kinase | IC50 (nM) |

|---|---|

| Chk2 | 24 |

| KDR | 25 |

| FGFR | 50 |

| Aurora A kinase | 30 |

| Cdk2 | 40 |

These values indicate the potency of this compound in inhibiting these kinases, with lower IC50 values suggesting higher potency.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various human tumor cell lines. For instance, it has shown substantial anti-proliferative effects in endothelial and fibroblast cell lines, indicating its potential utility in targeting both tumor cells and the tumor microenvironment .

In Vivo Studies

In vivo studies using xenograft mouse models have further validated the efficacy of this compound. One study reported that administration of this compound at a dose of 10 mg/kg resulted in complete tumor regression without significant toxicity over an 18-day treatment period . This suggests that this compound not only inhibits tumor growth but does so with a favorable safety profile.

Case Study 1: Efficacy in AML Models

A notable case study involved the use of this compound in acute myeloid leukemia (AML) models. The compound was tested against MV4-11 xenografts, demonstrating potent inhibition of FLT3 and VEGFR2, which are critical pathways in AML progression. The results indicated that this compound could serve as a promising therapeutic option for patients with FLT3-mutated AML .

Case Study 2: Combination Therapy Potential

Another case study explored the combination of this compound with other therapeutic agents. The findings suggested that combining this compound with established chemotherapy drugs enhanced overall antitumor activity, indicating its potential role in combination therapy regimens for various cancers .

Selectivity Profile

This compound's selectivity profile has been characterized through kinase profiling assays. It has been shown to selectively inhibit kinases associated with oncogenic signaling pathways while sparing others, which may reduce off-target effects and improve patient outcomes .

Structural Insights

Molecular docking studies have provided insights into the binding interactions of this compound with its target kinases. The compound's structure allows for favorable interactions within the ATP-binding site of kinases, which is crucial for its inhibitory action. This structural understanding aids in further optimization and development of derivatives with enhanced activity .

Propiedades

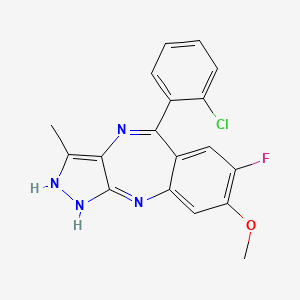

IUPAC Name |

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVCGJXDGOGOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882531-87-5 | |

| Record name | R-1530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882531875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 882531-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-1530 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJ55R5PPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of R1530?

A1: this compound exerts its antitumor activity through a dual mechanism:

- Disruption of Mitosis: this compound interferes with tubulin polymerization and mitotic checkpoint function, leading to abortive mitosis, endoreduplication, and ultimately, polyploidy in cancer cells. [] This polyploidization makes cancer cells more vulnerable to apoptosis or senescence. [] Furthermore, this compound's effect on mitosis seems to be linked to the downregulation of the mitotic checkpoint kinase BubR1, potentially through the inhibition of PLK4. []

- Anti-angiogenic Effects: this compound inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Flt-3, and FGFR1/2. [, , ] This multi-targeted approach effectively disrupts tumor vascularization, further hindering tumor growth and progression.

Q2: What preclinical data supports the use of this compound as an anti-cancer agent?

A2: this compound has demonstrated potent antitumor activity in various preclinical settings:

- In vitro studies: this compound effectively inhibits the growth of a wide range of cancer cell lines. [, , ]

- Xenograft models: Oral administration of this compound significantly inhibited tumor growth in human tumor xenograft models, including renal cell carcinoma [], prostate carcinoma [], and a rat prostatic adenocarcinoma model. [] Notably, this compound demonstrated efficacy against both subcutaneous and orthotopic tumors, highlighting its potential in various tumor settings. []

- Combination therapies: Studies have explored the efficacy of this compound in combination with other anticancer agents. For instance, combining this compound with bevacizumab and peginterferon alfa-2a showed promising results in a renal cell carcinoma model. [] Similarly, combining this compound with docetaxel and/or bevacizumab showed enhanced efficacy compared to monotherapies in a prostate carcinoma model. [] These findings suggest a potential for synergistic effects and improved therapeutic outcomes with combination therapies.

Q3: Are there any identified challenges or potential limitations associated with this compound therapy?

A3: While preclinical data is promising, further research is necessary to fully understand the potential limitations of this compound, including:

Q4: What is the current developmental stage of this compound?

A: this compound is currently undergoing Phase I clinical trials to evaluate its safety, dosage, and efficacy in humans. [, , ]

Q5: Could targeting PLK4 be a viable strategy for enhancing this compound's efficacy?

A: Research suggests that this compound may downregulate the mitotic checkpoint kinase BubR1 through the inhibition of PLK4. [] Since BubR1 knockdown mimics the polyploidy-inducing effect of this compound, targeting PLK4 could be a potential strategy to enhance its antitumor activity. [] Further research is needed to explore this hypothesis and investigate the potential benefits and risks of specifically targeting PLK4 in conjunction with this compound treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.